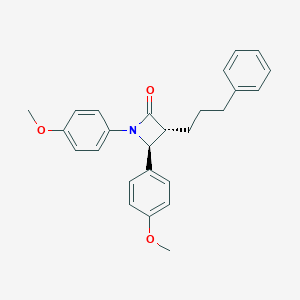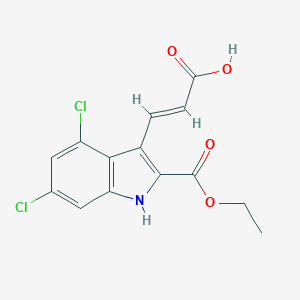
Epsilon NAD
描述
Epsilon NAD, also known as Nicotinamide adenine dinucleotide (NAD), is a coenzyme central to metabolism. It is found in all living cells and is called a dinucleotide because it consists of two nucleotides joined through their phosphate groups .
Synthesis Analysis
NAD and its metabolites function as critical regulators to maintain physiological processes, enabling the cells to adapt to environmental changes .Molecular Structure Analysis
NAD consists of two nucleotides joined by pyrophosphate. The nucleotides each contain a ribose ring, one with adenine attached to the first carbon atom (the 1’ position) and the other with nicotinamide at this position .Chemical Reactions Analysis
The enzyme cofactors NAD and NADH differ in their interaction with light, making it possible to quantitate enzymatic reactions based on light absorbance or by fluorescent emission .Physical And Chemical Properties Analysis
Reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .科学研究应用
Fluorescent Analogue of NAD
Epsilon NAD is a fluorescent analogue of NAD . This means it can be used in experiments where the fluorescence properties of the molecule can be leveraged to track its movement or interaction with other molecules. This can be particularly useful in studying biochemical reactions involving NAD.
Study of G-Proteins
Epsilon NAD has been used as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This can help in understanding the role and function of G-proteins in various biological processes.
Pertussis Toxin Research
In conjunction with pertussis toxin, Epsilon NAD has been used to study the toxin’s effects . This can provide valuable insights into the mechanism of action of the toxin, potentially leading to the development of treatments or vaccines.
Transducin Research
Epsilon NAD has been used in research involving transducin , a protein involved in transmitting signals in the eye. This can help in understanding visual processes and potentially lead to treatments for vision-related disorders.
Epsilon-Near-Zero Metamaterials
While not directly related to Epsilon NAD, the term “Epsilon-Near-Zero” is also used in the field of materials science to describe materials with a near-zero dielectric permittivity . These materials exhibit unusual optical properties and have applications in microwave engineering, optics, and quantum physics .
Nonlinear Optics
Epsilon-Near-Zero materials, which share the “Epsilon” term with Epsilon NAD, display an extremely large nonlinear optical response . This has important implications for the field of photonics .
作用机制
Target of Action
Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .
Mode of Action
Epsilon NAD interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.
Biochemical Pathways
Epsilon NAD is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .
Result of Action
The result of Epsilon NAD’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, Epsilon NAD can influence their function and, consequently, the cellular processes they regulate.
安全和危害
未来方向
Future research directions include the search for ENZ materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . There is also interest in exploiting engineered materials and surfaces for the manipulation and tailoring of light-induced forces in optomechanics .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBQDNBEQHDHK-BSLNIGMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide 1,N6-ethenoadenine dinucleotide | |
CAS RN |
38806-38-1 | |
| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)





![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)



